molecular formula C25H23F3N2O5S B607218 DT-061

DT-061

Cat. No.: B607218
M. Wt: 520.5 g/mol
InChI Key: WGKGADVPRVLHHZ-ZHRMCQFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DT-061 is an orally bioavailable activator of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes. This compound has shown potential in the treatment of cancers driven by KRAS mutations and MYC oncogenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

DT-061 is synthesized through a series of chemical reactions involving the formation of a phenothiazine core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This is achieved through optimized reaction conditions, purification techniques, and quality control measures .

Chemical Reactions Analysis

Types of Reactions

DT-061 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the phenothiazine core, each with distinct chemical and biological properties .

Scientific Research Applications

DT-061 has a wide range of scientific research applications, including:

Mechanism of Action

DT-061 exerts its effects by selectively stabilizing specific holoenzymes of protein phosphatase 2A. This stabilization enhances the activity of protein phosphatase 2A, leading to the dephosphorylation of target proteins involved in oncogenic signaling pathways. The molecular targets include the B56α subunit of protein phosphatase 2A, which is crucial for the regulation of MYC and other oncoproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DT-061

This compound is unique in its ability to selectively stabilize the B56α-containing holoenzymes of protein phosphatase 2A without causing significant off-target effects. This specificity makes it a promising candidate for targeted cancer therapy, particularly in cancers driven by KRAS mutations and MYC oncogenes .

Biological Activity

DT-061 is a small-molecule compound recognized for its role as an activator of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular structures, and implications in cancer therapy.

This compound functions primarily as a selective activator of the PP2A-B56α complex. It binds to the PPP2R1A subunit with a dissociation constant (Kd) of 235 nM, specifically interacting with amino acids 194-198 of this subunit . This binding stabilizes the PP2A-B56 complexes, enhancing their activity and influencing various signaling pathways.

Key Findings:

  • PP2A Activation : In vitro assays demonstrated that this compound activates PP2A-B56γ and the PPP2R1A-PP2AC complex by 20-30% at a concentration of 20 μM .
  • Effect on Cellular Structures : this compound disrupts the integrity of the Golgi apparatus and endoplasmic reticulum (ER), leading to significant cellular changes. It has been observed to localize in cytoplasmic granules that co-localize with Golgi markers .

Cellular Effects

The biological activity of this compound extends beyond PP2A activation. It has been shown to induce cytotoxic effects independent of PP2A, particularly affecting cells with compromised Golgi and ER functions. Notably, depletion of genes associated with these organelles increases sensitivity to this compound .

Table 1: Summary of Biological Effects of this compound

Effect Observations
PP2A Activation Increases activity by 20-30% at 20 μM concentration
Golgi Disruption Alters Golgi integrity; visualized in cytoplasmic granules
ER Integrity Causes diffusion of ER markers into the nucleus
Cytotoxicity Induces cell death in specific cancer cell lines

Case Studies

Several studies have investigated the effects of this compound on various cancer cell lines. For instance, research involving HCC827 and HCC3255 cell lines revealed that this compound significantly decreased cell viability, with an IC50 value indicating effective cytotoxicity .

Study Insights:

  • HCC827 Cell Line : Treatment with this compound resulted in notable reductions in cell viability, suggesting its potential as an anti-cancer agent.
  • HCC3255 Cell Line : Similar effects were observed, reinforcing this compound's role in targeting cancerous cells.

Implications for Cancer Therapy

The ability of this compound to selectively activate PP2A while disrupting Golgi and ER functions positions it as a promising candidate for cancer therapy. Its unique mechanism may allow for targeted treatment strategies that exploit vulnerabilities in cancer cell signaling pathways.

Potential Applications:

  • Combination Therapies : Given its distinct action profile, this compound could be combined with other therapeutic agents to enhance efficacy against resistant cancer types.
  • Targeting Specific Pathways : By understanding its mechanism further, researchers can design strategies to utilize this compound in specific oncogenic contexts.

Q & A

Basic Research Questions

Q. What methodologies are optimal for assessing DT-061's effect on protein targets like 4E-BP1 in cancer cells?

  • Methodological Answer : Use quantitative Western blotting to measure time-dependent changes in protein expression. Include internal controls (e.g., actin) for normalization. For example, in CRC cell lines (FET, SW-620, RKO), this compound reduced 4E-BP1 levels over 2–5 hours . Ensure replicates (n ≥ 3) and statistical validation (e.g., t-tests for interval-level data) .

Q. What common pitfalls should be avoided when studying this compound?

  • Methodological Answer :
  • Overinterpretation: Avoid claiming broad mechanisms without multi-target validation.
  • Bias in Data Collection: Use blinded analysis for Western blot quantification.
  • Ethical Oversights: Obtain institutional approval for animal studies and disclose conflicts of interest .

Properties

IUPAC Name

N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKGADVPRVLHHZ-ZHRMCQFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.